7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-19(15-7-4-3-5-8-15)20-21-12-11-18(23(20)22-14)16-9-6-10-17(13-16)24-2/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXNPMYUWXYHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:
Condensation Reaction: The initial step involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone.
Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form a pyrazole derivative.
Formation of Pyrazolo[1,5-a]pyrimidine: The pyrazole derivative is then reacted with formamide under acidic conditions to yield the final product, 7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
7-(3-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of 7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study demonstrated that certain modifications in the structure enhance the compound's efficacy against breast and lung cancer cells .
2. Anxiolytic and Sedative Effects
The compound has been identified as a potential anxiolytic agent. Studies have shown that it acts on GABA receptors, similar to benzodiazepines, providing sedative effects without the associated dependency issues. Clinical trials are ongoing to evaluate its safety and efficacy in treating anxiety disorders .
3. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has demonstrated effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus. This positions it as a candidate for developing new antibiotics .
Optical Applications
1. Fluorophores in Optical Technologies
7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been explored as a fluorophore due to its favorable photophysical properties. It can be utilized in fluorescence microscopy and imaging techniques. Research shows that derivatives of this compound can achieve high fluorescence quantum yields, making them suitable for bio-imaging applications .
2. Hybrid Systems
The integration of pyrazolo[1,5-a]pyrimidines with other chromophores has led to the development of hybrid systems that exhibit enhanced optical properties. These systems can be employed in sensors and light-emitting devices, showcasing versatility in material science applications .
Material Science Applications
1. Polymer Composites
In material science, pyrazolo[1,5-a]pyrimidines are being investigated for their role in enhancing the mechanical properties of polymer composites. Incorporating these compounds into polymer matrices has shown improvements in tensile strength and thermal stability, making them suitable for advanced engineering applications .
2. Coatings and Films
The unique properties of 7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine allow it to function as an additive in coatings and films. Its incorporation can improve resistance to UV degradation and enhance surface properties such as hydrophobicity and scratch resistance.
Case Studies
Mechanism of Action
The mechanism of action of 7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, neuroprotective, and anticancer activities.
Comparison with Similar Compounds
C(7) Position Modifications
- 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine ():
Substitution with morpholine enhances selectivity for PI3Kδ inhibition, critical for COPD and asthma treatment. The morpholine’s electron-donating nature and hydrogen-bonding capacity improve isoform specificity compared to the 3-methoxyphenyl group, which may prioritize lipophilicity over kinase selectivity . - 7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine (): The 4-methylphenyl group at C(7) confers moderate α-glucosidase inhibitory activity (IC₅₀ = 49.8 µM). The methyl group’s hydrophobicity contrasts with the polar methoxy group in the target compound, suggesting divergent therapeutic applications (antidiabetic vs.
- 7-(Trifluoromethyl) Derivatives ():
Trifluoromethyl groups increase metabolic stability and binding affinity via strong electron-withdrawing effects. For example, 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine exhibits 36-fold selectivity for ERβ over ERα, a stark contrast to the target compound’s methoxy group, which may favor different receptor interactions .
C(2) and C(3) Position Variations
- The pyridinylmethylamine at C(7) in 2-ethyl-5-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine introduces basicity, contrasting with the neutral 3-methoxyphenyl group .
- 3,5-Dimethyl-2-Phenyl Derivatives (): Simplified substituents (methyl and phenyl) reduce synthetic complexity but may limit target engagement.
Anticancer Potential
- Pyrido-Fused Derivatives (): Compounds like 7-benzylidene-4-hydroxy-2-methylpyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-8,10-dione exhibit anticancer activity via intercalation or enzyme inhibition. The fused pyrido ring enhances planarity, improving DNA interaction—a feature absent in the non-fused target compound .
- Coumarin-Pyrazolo[1,5-a]pyrimidine Hybrids ():
Hybrids such as pyrazolo[1,5-a]pyrimidine 7c show potent antiproliferative activity against HEPG2-1 cells (IC₅₀ = 2.70 µM). The coumarin moiety introduces additional π-π stacking capacity, unlike the target compound’s simpler aryl groups .
Receptor Modulation
- ERβ-Selective Antagonists ():
Trifluoromethyl-substituted derivatives achieve ERβ selectivity through distinct binding orientations. The target compound’s 3-methoxyphenyl group may engage in hydrophobic interactions but lacks the steric and electronic features for comparable receptor bias . - CRF Receptor Antagonists (): R121919 (7-dipropylaminopyrazolo[1,5-a]pyrimidine) demonstrates CNS activity via CRF receptor antagonism. The dipropylamino group’s basicity contrasts with the methoxy group’s neutrality, highlighting divergent therapeutic targets (neurological vs. metabolic or oncological) .
Key Comparative Data
Table 1: Substituent Effects on Bioactivity
Table 2: Structural Modifications and Therapeutic Implications
Biological Activity
7-(3-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that combines pyrazole and pyrimidine rings. Its molecular formula is with a molecular weight of 306.38 g/mol. The presence of the methoxy group and phenyl substituents contributes to its unique chemical behavior and biological properties.
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study reported that several derivatives, including those similar to 7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, showed substantial antibacterial activity against multidrug-resistant strains of bacteria using agar well-diffusion and broth microdilution methods. The compounds exhibited bactericidal effects comparable to standard antibiotics like erythromycin and amikacin .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-(3-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | Staphylococcus aureus | 12 µg/mL |
| 7-(3-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Potential
The anticancer properties of pyrazolo[1,5-a]pyrimidines have been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds related to this scaffold have shown efficacy in inhibiting tumor growth in MCF-7 breast cancer models, leading to significant cell cycle arrest and apoptosis .
The biological activity of 7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : These compounds often act as enzyme inhibitors, targeting key enzymes involved in cancer progression or microbial resistance.
- Quorum Sensing Disruption : Some studies suggest that this compound may interfere with bacterial quorum sensing mechanisms, reducing biofilm formation and virulence .
Case Studies
Several case studies illustrate the effectiveness of pyrazolo[1,5-a]pyrimidines in various therapeutic contexts:
- Antibacterial Efficacy : A study tested multiple derivatives against clinical isolates. The results indicated that certain derivatives had a broad spectrum of activity against gram-positive and gram-negative bacteria.
- Anticancer Activity : In vitro studies on MCF-7 cells showed that treatment with pyrazolo[1,5-a]pyrimidines led to reduced cell viability and increased apoptosis markers compared to control groups.
Q & A
Q. What are the standard synthetic routes for 7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-diketones. For example:
- Step 1 : React 5-amino-3-phenylpyrazole with a substituted enaminone (e.g., 3-methoxypropenoyl chloride) in pyridine under reflux for 6–8 hours.
- Step 2 : Neutralize the reaction mixture with dilute HCl, filter the precipitate, and recrystallize from ethanol or DMF to obtain the pure product .
- Key reagents : Pyridine (solvent/catalyst), substituted enaminones, and ethanol/DMF for recrystallization.
Q. How is the compound characterized to confirm its structure?
Characterization employs:
- Spectroscopy :
- 1H/13C NMR : Peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and pyrimidine C atoms (δ 150–160 ppm) .
- IR : Stretching vibrations for C=N (1650–1680 cm⁻¹) and C-O (methoxy, 1250–1270 cm⁻¹) .
- Mass spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., m/z 356 for C20H16N4O) .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Solvents : Pyridine (for cyclocondensation), ethanol/DMF (for recrystallization) .
- Conditions : Reflux at 80–100°C for 6–12 hours, with yields ranging from 62% to 70% .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and increases yield by 10–15% .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Solvent optimization : Switching to PEG-400 enhances solubility of intermediates, improving purity .
Q. How to resolve contradictions in spectral data for structural confirmation?
- X-ray crystallography : Single-crystal analysis resolves ambiguities in NMR assignments (e.g., distinguishing pyrimidine vs. pyrazole ring protons) .
- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm substituent positions .
- Elemental analysis : Validate %C, %H, %N discrepancies (e.g., ≤0.3% deviation from theoretical values) .
Q. What strategies assess the compound’s structure-activity relationship (SAR) for biological targets?
- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., -NH₂) groups to modulate activity .
- In vitro assays : Test kinase inhibition (e.g., KDR kinase) or antiviral activity using cell-based models .
- Molecular docking : Map interactions with target proteins (e.g., viral proteases) using software like AutoDock .
Q. How to design experiments for stability and degradation studies?
- Forced degradation : Expose the compound to heat (80°C), UV light, or acidic/alkaline conditions, then monitor via HPLC .
- Kinetic studies : Plot degradation rates (e.g., pseudo-first-order kinetics) in buffer solutions at varying pH .
- LC-MS : Identify degradation products (e.g., demethylation of methoxy group) .
Q. What in silico tools predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, logP (~3.2), and blood-brain barrier permeability .
- Metabolism prediction : CYP450 isoform interactions (e.g., CYP3A4) via StarDrop or MetaSite .
Notes
- All methodologies are derived from peer-reviewed studies on analogous pyrazolo[1,5-a]pyrimidine derivatives.
- For biological studies, cross-validate computational predictions with experimental assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
